molecular formula C25H33N3O3 B12737859 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylene]- CAS No. 135936-92-4

2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylene]-

Cat. No.: B12737859
CAS No.: 135936-92-4
M. Wt: 423.5 g/mol
InChI Key: MQGRWAQBRFMHAI-UHFFFAOYSA-N
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Description

2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylene]- is a complex organic compound known for its unique structure and diverse applications This compound belongs to the class of pyrimidinetriones, which are characterized by a pyrimidine ring with three keto groups at positions 2, 4, and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylene]- typically involves a multi-step process. One common method is the condensation reaction between a chalcone derivative and 1,3-dimethylbarbituric acid. This reaction is often carried out in the presence of a base such as triethylamine, which acts as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common due to the presence of reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylene]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and antiviral properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylene]- lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the dimethylamino group, in particular, enhances its potential for biological activity and therapeutic applications.

Properties

CAS No.

135936-92-4

Molecular Formula

C25H33N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C25H33N3O3/c1-26(2)19-15-13-18(14-16-19)17-22-23(29)27(20-9-5-3-6-10-20)25(31)28(24(22)30)21-11-7-4-8-12-21/h13-17,20-21H,3-12H2,1-2H3

InChI Key

MQGRWAQBRFMHAI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3CCCCC3)C4CCCCC4

Origin of Product

United States

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